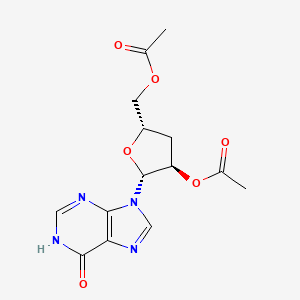
3'-Deoxyinosine 2',5'-Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxyinosine 2’,5’-Diacetate is a chemical compound with the molecular formula C14H16N4O6 and a molecular weight of 336.3 g/mol . This compound is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes.
Preparation Methods
The synthesis of 3’-Deoxyinosine 2’,5’-Diacetate involves multiple steps, starting from inosine. The acetylation of inosine at the 2’ and 5’ positions is a key step in the synthesis. This reaction typically requires acetic anhydride and a base such as pyridine under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3’-Deoxyinosine 2’,5’-Diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups .
Scientific Research Applications
3’-Deoxyinosine 2’,5’-Diacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Deoxyinosine 2’,5’-Diacetate involves its interaction with nucleic acids. It can be incorporated into DNA or RNA, leading to modifications that affect the structure and function of these molecules. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and nucleases, thereby influencing various biological pathways .
Comparison with Similar Compounds
3’-Deoxyinosine 2’,5’-Diacetate is similar to other nucleoside analogs, such as:
2’,3’-Dideoxyinosine: An antiviral drug used in the treatment of HIV/AIDS.
3’-Deoxyadenosine: Known for its role in DNA damage and repair studies.
Deoxyinosine: A compound used in various biochemical studies and as a building block for nucleic acid synthesis.
Biological Activity
3'-Deoxyinosine 2',5'-Diacetate (CAS No. 204978-87-0) is a modified nucleoside that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and applications in therapeutic contexts.
Chemical Structure and Synthesis
This compound is a derivative of inosine, where the hydroxyl groups at the 2' and 5' positions are replaced with acetate groups. This modification enhances its stability and solubility in biological environments. The synthesis of this compound typically involves acetylation of inosine followed by purification processes to achieve high purity levels necessary for biological assays.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₃N₅O₄ |
| Molecular Weight | 269.25 g/mol |
| CAS Number | 204978-87-0 |
| Functional Groups | Acetate, Purine Nucleoside |
The biological activity of this compound is primarily attributed to its interaction with nucleic acid structures. It can act as an inhibitor or modulator in various biochemical pathways, particularly those involving RNA synthesis and metabolism.
- Inhibition of Nucleoside Transporters : Studies indicate that modified nucleosides like 3'-Deoxyinosine derivatives can inhibit nucleoside transporters, which may affect the uptake of natural nucleosides by cells.
- Antiviral Activity : Some research suggests that similar compounds exhibit antiviral properties by interfering with viral replication mechanisms.
Case Studies
- Antiviral Research : A study published in Chemical and Pharmaceutical Bulletin explored the antiviral potential of various modified nucleosides, including derivatives of inosine. The results indicated that these compounds could inhibit viral replication in vitro, suggesting a potential therapeutic application against viral infections .
- Cellular Uptake Studies : Research published in ACS Omega examined the cellular uptake mechanisms of modified nucleosides. It was found that 3'-Deoxyinosine derivatives could be effectively taken up by cells, leading to intracellular accumulation that may enhance their biological effects .
Table 2: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Nucleoside Transport | Inhibition of transporter activity | |
| Cellular Uptake | Effective cellular absorption |
Applications in Research and Therapeutics
The unique properties of this compound make it a valuable tool in molecular biology and therapeutic research:
- Drug Development : Its ability to inhibit nucleoside transporters can be harnessed for developing new antiviral drugs.
- Biochemical Assays : It serves as a substrate or inhibitor in various enzymatic assays involving nucleic acids.
- Gene Therapy : The compound's stability and cellular uptake characteristics make it a candidate for gene therapy applications.
Properties
Molecular Formula |
C14H16N4O6 |
|---|---|
Molecular Weight |
336.30 g/mol |
IUPAC Name |
[(2S,4R,5R)-4-acetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H16N4O6/c1-7(19)22-4-9-3-10(23-8(2)20)14(24-9)18-6-17-11-12(18)15-5-16-13(11)21/h5-6,9-10,14H,3-4H2,1-2H3,(H,15,16,21)/t9-,10+,14+/m0/s1 |
InChI Key |
ZAXARJNUAPVWGP-IMSIIYSGSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C[C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1CC(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















